6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound characterized by its unique molecular structure, which includes a benzoxazine ring with fluorine and methyl substitutions. Its molecular formula is and it has a molecular weight of approximately 199.15 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry, particularly in drug discovery and development.
This compound falls under the category of benzoxazine derivatives, which are known for their diverse chemical properties and biological activities. It is synthesized through specific chemical reactions involving fluorinated anilines and other reagents, making it a subject of interest in both organic synthesis and pharmaceutical research.
The synthesis of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves several key steps:
In one reported method, 2-amino-4,5-difluorobenzoic acid is reacted with acetic anhydride under reflux conditions to produce intermediate compounds that are subsequently processed to obtain the target compound .
The molecular structure of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one features:
The compound's structure can be represented as follows:
Key structural data includes:
6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can participate in various chemical reactions:
The mechanism of action for 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with biological targets such as enzymes or receptors. Research indicates that this compound can inhibit specific viral enzymes, thereby interfering with viral replication processes. This mechanism underpins its potential applications in antiviral drug development.
The physical properties of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one include:
Key chemical properties include:
Relevant data from studies indicate that this compound exhibits significant stability and reactivity profiles suitable for synthetic applications .
The scientific applications of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one are diverse:
The synthesis of enantiomerically pure 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives relies on strategic chiral resolution and asymmetric synthesis. A key approach involves the enzymatic resolution of racemic precursors using pig liver esterase (PLE), achieving enantiomeric excess (ee) values of 69–81% for intermediates like monomethyl 2-methyl-2-(2-nitrophenoxy)malonates [5]. Subsequent cyclization under controlled conditions yields enantiopure 2-methyl-substituted benzoxazinones. Alternative routes employ chiral auxiliaries such as (R)-1-phenylethylamine for diastereomeric salt formation, enabling separation of racemic acids. However, this method proves ineffective for derivatives with aromatic ring substituents, necessitating customized approaches like catalytic asymmetric hydrogenation [5] [8]. Nuclear magnetic resonance (NMR) characterization confirms stereochemical integrity, with distinct chemical shifts observed for (R)- and (S)-enantiomers in ¹³C spectra [2].
Table 1: Stereoselective Synthesis Routes for 2-Methyl-Benzoxazinone Derivatives
Precursor | Chiral Agent/Method | ee (%) | Key Cyclization Step |
---|---|---|---|
Racemic 2-methylmalonate derivatives | PLE-catalyzed hydrolysis | 69–81 | Acid-mediated ring closure |
2-methyl-2-(2-nitrophenoxy)malonates | (R)-1-Phenylethylamine | >99 | Thermal cyclization |
Prochiral benzoxazinone intermediates | Rh-catalyzed asymmetric hydrogenation | 95 | Pd-catalyzed C–N coupling |
Introducing fluorine atoms at the 6- and 7-positions of the benzoxazine scaffold significantly influences electronic properties and bioactivity. Directed ortho-metalation (DoM) serves as a principal method, where 2-amino-4,5-difluorobenzoic acid undergoes cyclization with acetic anhydride to form 6,7-difluoro-2-methylbenzo[d]oxazin-4-one [9]. Electrophilic fluorination alternatives employ Selectfluor® or N-fluorobenzenesulfonimide (NFSI) but face regioselectivity challenges. A "fluorine scan" study demonstrates that 3,4-difluorobenzyl derivatives enhance thrombin inhibitory activity by 4.23-fold compared to non-fluorinated analogs, attributed to improved hydrophobic interactions with target enzymes [6]. Additionally, fluorine atoms increase membrane permeability, as confirmed by in silico ADME studies showing high intestinal absorption (Log P = 1.8–2.2) [1] [6].
Core assembly utilizes anthranilic acid derivatives and carbonyl sources. A two-step protocol involves:
Table 2: Cyclization Methods for Benzoxazin-3-one Core
Starting Material | Cyclization Agent | Conditions | Yield (%) |
---|---|---|---|
2-Amino-4,5-difluorobenzoic acid | Acetic anhydride | Reflux, 1 h | 89.5 |
2-Amino-4-fluorophenol | Ethyl chloroacetate | t-BuOK, DMF, 80°C | 75 |
2-Nitrophenoxy malonate derivatives | n-Bu₃SnH, Pd(PPh₃)₄ | Toluene, 110°C | 92 |
Asymmetric synthesis of the chiral 2-methyl group employs transition-metal catalysis and enzymatic desymmetrization. Copper-catalyzed allylic alkylation of fluorinated benzoxazine precursors with dimethylzinc achieves 90% ee using FerriPHOX ligands [5]. Enzymatic approaches leverage lipases or esterases to hydrolyze prochiral diesters, with PLE providing (R)-monoacids (81% ee) [5]. These intermediates undergo decarboxylative cyclization to yield enantiopure 2-methyl-benzoxazinones. Chiral auxiliaries like (S)-oxazolidinones enable diastereoselective alkylation, though they require additional steps for auxiliary removal. X-ray crystallography of intermediates verifies absolute configuration, showing S-configuration at C2 enhances thrombin binding affinity (IC₅₀ = 42 nM) [6] [8].
Table 3: Catalytic Asymmetric Methods for 2-Methyl Functionalization
Catalyst/Agent | Substrate | ee (%) | Key Product |
---|---|---|---|
Pig liver esterase (PLE) | Dimethyl 2-methyl-2-(2-nitrophenoxy)malonate | 81 | (R)-Monoacid |
Cu/(R,S)-FerriPHOX | Allyl benzoxazinyl acetate | 90 | (S)-2-Allyl-6,7-difluoro-benzoxazinone |
Rh/(R,R)-Me-DuPHOS | Enamide derivative | 95 | (R)-2-Methyl-benzoxazinone |
Table 4: Comparative Performance of Catalytic Systems
Method | Reaction Time | Temperature (°C) | Scalability | Environmental Impact |
---|---|---|---|---|
Enzymatic hydrolysis | 24–48 h | 37 | Moderate | Low (aqueous solvent) |
Cu-catalyzed alkylation | 12 h | 25 | High | Moderate (heavy metals) |
Rh-catalyzed hydrogenation | 6 h | 60 | Low | High (precious metals) |
These methodologies collectively enable precise stereochemical control over 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, facilitating its application in targeted therapeutic development.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1